molecular formula C18H13NO2 B2975735 4-(2-(Quinolin-2-yl)vinyl)benzoic acid CAS No. 1000277-67-7

4-(2-(Quinolin-2-yl)vinyl)benzoic acid

Cat. No.: B2975735
CAS No.: 1000277-67-7
M. Wt: 275.307
InChI Key: BYCHJWRZXPXCKH-UHFFFAOYSA-N
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Description

4-(2-(Quinolin-2-yl)vinyl)benzoic acid is an organic compound with the molecular formula C18H13NO2 It is a heterocyclic aromatic compound that contains both quinoline and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Quinolin-2-yl)vinyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The reaction conditions are generally mild and tolerant of various functional groups . The process involves the reaction of a boronic acid derivative with a halogenated quinoline under the catalysis of a palladium complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Quinolin-2-yl)vinyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and benzoic acid derivatives .

Scientific Research Applications

4-(2-(Quinolin-2-yl)vinyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Quinolin-2-yl)vinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinolin-2-yl)benzoic acid
  • 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid
  • 2-(Quinolin-3-yl)acetic acid

Uniqueness

4-(2-(Quinolin-2-yl)vinyl)benzoic acid is unique due to its combination of quinoline and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-2-quinolin-2-ylethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(21)15-8-5-13(6-9-15)7-11-16-12-10-14-3-1-2-4-17(14)19-16/h1-12H,(H,20,21)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHJWRZXPXCKH-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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